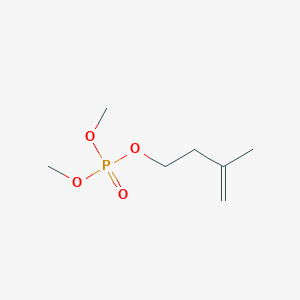

Dimethyl 3-methylbut-3-en-1-yl phosphate

Description

Properties

CAS No. |

89002-41-5 |

|---|---|

Molecular Formula |

C7H15O4P |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

dimethyl 3-methylbut-3-enyl phosphate |

InChI |

InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h1,5-6H2,2-4H3 |

InChI Key |

ZEFDQQREAAEOPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCOP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of dimethyl 3-methylbut-3-en-1-yl phosphate is C₇H₁₅O₄P , with a molecular weight of 194.17 g/mol . Its SMILES notation (CC(=C)CCOP(=O)(OC)OC) reveals a phosphorylated 3-methylbut-3-en-1-ol backbone, where the phosphate group is esterified with two methyl groups and the tertiary alcohol. The compound’s InChIKey (ZEFDQQREAAEOPC-UHFFFAOYSA-N) further confirms its stereochemical uniqueness.

Table 1: Key Computed Properties

| Property | Value |

|---|---|

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 6 |

| Exact Mass | 194.07079595 Da |

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3-AA = 1.2) suggest solubility in polar aprotic solvents, a critical factor in its synthesis.

Synthesis Methodologies

Nucleophilic Substitution with Dimethyl Phosphorochloridate

The most well-documented route involves the reaction of 3-methylbut-3-en-1-ol with dimethyl phosphorochloridate under basic conditions.

Reaction Conditions:

- Reagents :

- 3-Methylbut-3-en-1-ol (1.91 g, 22.2 mmol)

- Dimethyl phosphorochloridate (2.68 g, 18.5 mmol)

- Anhydrous Na₂CO₃ (2.15 g, 20.3 mmol)

- Solvent : Dry acetonitrile (15 mL)

- Temperature : 50°C

- Duration : 7 days

- Workup : Evaporation, diethyl ether extraction, and filtration.

This method proceeds via nucleophilic substitution, where the alcohol attacks the electrophilic phosphorus center of dimethyl phosphorochloridate. The extended reaction time (7 days) reflects steric hindrance from the branched alkene, which slows intermediate formation. Notably, the use of Na₂CO₃ as a mild base prevents hydrolysis of the phosphorochloridate, a common side reaction in such syntheses.

Challenges and Optimizations:

- Low Atomic Efficiency : The molar ratio of alcohol to phosphorochloridate (1.2:1) suggests excess alcohol is required to drive the reaction, likely due to competing side reactions.

- Alternative Bases : Substituting Na₂CO₃ with stronger bases (e.g., K₂CO₃) may accelerate the reaction but risks decomposing sensitive intermediates.

Tosylate-Mediated Alkylation

A second approach adapts isopentenyl tosylate as an alkylating agent for phosphorylated nucleophiles. While originally developed for ApppI synthesis, this method is theoretically applicable to this compound by substituting the nucleophile.

Carbodiimide-Mediated Esterification (Theoretical Approach)

Drawing parallels from esterification techniques in source, a novel pathway could involve activating phosphoric acid derivatives with carbodiimides. For example:

Proposed Protocol:

- Reagents :

- 3-Methylbut-3-en-1-ol

- Dimethyl phosphoric acid

- DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- DMAP (4-dimethylaminopyridine) as a catalyst.

- Solvent : Dichloromethane or acetonitrile.

- Conditions : 12–24 hours at 40°C.

While this method is untested for phosphates, its success in synthesizing carboxylate esters suggests feasibility, provided the phosphate’s lower nucleophilicity is addressed.

Comparative Analysis of Methods

Table 2: Method Comparison

The nucleophilic substitution method remains the only empirically validated route, albeit with efficiency limitations. The theoretical carbodiimide approach offers shorter reaction times but requires experimental validation.

Purification and Characterization

Applications and Derivatives

This compound serves as a critical intermediate in synthesizing ApppI , an isoprenoid ATP analogue involved in mevalonate pathway regulation. Its alkene moiety enables further functionalization via hydroamination or epoxidation, expanding its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methylbut-3-en-1-yl phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Dimethyl 3-methylbut-3-en-1-yl phosphate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various terpenoids and other isoprenoids.

Biology: It plays a role in the biosynthesis of essential biomolecules in plants and microorganisms.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 3-methylbut-3-en-1-yl phosphate involves its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl diphosphate and isopentenyl diphosphate, which are then used to synthesize various terpenoids. These terpenoids play crucial roles in cellular processes, including membrane structure, signaling, and metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares dimethyl 3-methylbut-3-en-1-yl phosphate with key analogs in isoprenoid biosynthesis:

Key Observations :

- Phosphorylation State: this compound is a monoester, whereas IPP and DMAPP are diphosphates. This reduces its charge and increases membrane permeability compared to diphosphates .

- Esterification: The dimethyl group distinguishes it from natural monophosphate intermediates (e.g., prenyl phosphate), which have free hydroxyl groups on the phosphate. This modification may hinder enzymatic recognition in pathways requiring specific phosphate interactions .

Enzymatic Interactions

The enzyme isopentenyl phosphate kinase (EC 2.7.4.26) phosphorylates 3-methylbut-3-en-1-yl phosphate to form IPP using ATP . However, this compound’s methyl ester groups likely block this reaction, as the enzyme requires a free hydroxyl group on the phosphate for catalysis. Studies on related kinases show strict specificity for ATP and monophosphate acceptors, suggesting that dimethyl esters may act as competitive inhibitors or non-substrates .

Physicochemical Properties

- Solubility : The dimethyl ester’s reduced polarity compared to IPP or DMAPP increases its solubility in organic solvents (e.g., chloroform or ethyl acetate) but decreases water solubility.

- Stability : Methyl esters are generally more hydrolytically stable than free phosphates, making the compound less reactive in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.